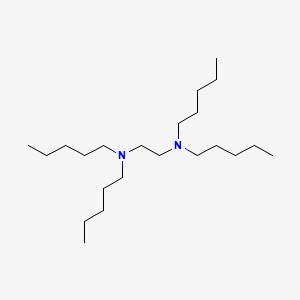

N,N,N',N'-Tetrapentylethylenediamine

Description

N,N,N',N'-Tetramethylethylenediamine (TMEDA), CAS 110-18-9, is a tertiary diamine with the molecular formula C₆H₁₆N₂ and a molar mass of 116.21 g/mol. It is a colorless liquid with a density of ~1.418 g/cm³ at 20°C and a boiling point of 121°C . TMEDA is miscible with water, ethanol, and ether, making it versatile in organic synthesis and electrophoresis . It acts as a strong Lewis base, coordinating with metals like tin(IV) and palladium(II) to stabilize reactive intermediates . Its applications include use as a catalyst in polymerization reactions and a co-catalyst in Ziegler-Natta systems .

Properties

IUPAC Name |

N,N,N',N'-tetrapentylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N2/c1-5-9-13-17-23(18-14-10-6-2)21-22-24(19-15-11-7-3)20-16-12-8-4/h5-22H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAOWNJUCRLLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)CCN(CCCCC)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059260 | |

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrapentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-80-7 | |

| Record name | N1,N1,N2,N2-Tetrapentyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetrapentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrapentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetrapentylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrapentylethylenediamine typically involves the alkylation of ethylenediamine with pentyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:

C2H4(NH2)2+4C5H11X→C2H4(N(C5H11)2)2+4HX

where ( \text{X} ) is a halogen (e.g., Cl, Br).

Industrial Production Methods: On an industrial scale, the production of N,N,N’,N’-Tetrapentylethylenediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N,N’,N’-Tetrapentylethylenediamine can undergo oxidation reactions, typically forming N-oxides.

Reduction: This compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the pentyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: N,N,N’,N’-Tetrapentylethylenediamine N-oxide.

Reduction: Secondary amines such as N,N’-dipentylethylenediamine.

Substitution: Various substituted ethylenediamines depending on the substituent used.

Scientific Research Applications

Chemistry:

Ligand in Coordination Chemistry: N,N,N’,N’-Tetrapentylethylenediamine is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties.

Biology:

Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

Drug Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Polymerization Catalyst: It is used as a catalyst in the polymerization of certain monomers, enhancing the efficiency and control of the polymerization process.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetrapentylethylenediamine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the ethylenediamine backbone act as electron donors, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Increasing alkyl chain length (methyl → ethyl → pentyl) reduces polarity and water solubility but enhances lipophilicity .

- Symmetric substitution (e.g., TMEDA) improves coordination symmetry with metals compared to asymmetric analogs like N,N,N'-trimethylethylenediamine .

Research Findings and Trends

- Coordination Chemistry : TMEDA's small size enables efficient chelation of metals like Pd(II) and Ru(II), whereas bulkier analogs require tailored reaction conditions .

- Pharmaceutical Relevance : Asymmetric diamines (e.g., N,N,N'-trimethylethylenediamine) are intermediates in drug synthesis, leveraging their modified basicity for selective reactions .

Biological Activity

N,N,N',N'-Tetrapentylethylenediamine (TPED) is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

TPED, with the chemical formula , is a symmetrical diamine that features four pentyl groups attached to the nitrogen atoms. Its unique structure contributes to its solubility and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that TPED exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Research has shown that TPED has an MIC ranging from 40 to 50 µg/mL against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. This suggests comparable efficacy to standard antibiotics such as ceftriaxone .

- Inhibition Zones : The inhibition zones recorded for TPED against these organisms were measured at 29 mm for E. faecalis, 24 mm for P. aeruginosa, 30 mm for S. typhi, and 19 mm for K. pneumoniae.

Anticancer Activity

The anticancer potential of TPED has also been explored:

- Cell Viability Studies : In vitro studies demonstrated that TPED significantly reduces cell viability in cancer cell lines such as MCF-7 (breast cancer). The lactate dehydrogenase (LDH) enzyme activity was notably higher in treated cells (521.77 ± 30.8 U/L) compared to controls (85.35 ± 4.2 U/L), indicating cytotoxic effects .

- Apoptosis Induction : Flow cytometry analysis revealed that TPED treatment led to a substantial increase in cells arrested in the S phase of the cell cycle, suggesting that it may induce apoptosis in cancer cells .

Anti-inflammatory Activity

TPED's anti-inflammatory properties have been investigated with promising results:

- Cytokine Inhibition : Studies reported that TPED significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, outperforming dexamethasone in some assays .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study involving TPED and traditional antibiotics highlighted its effectiveness against multidrug-resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

- Cancer Cell Line Testing : In a controlled study on MCF-7 cells, TPED was shown to effectively inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest, providing insights into its potential use in cancer therapy.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.